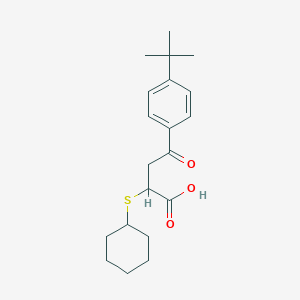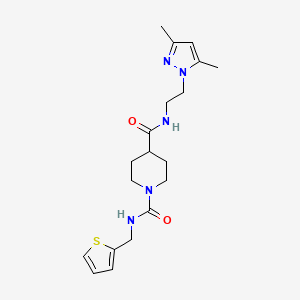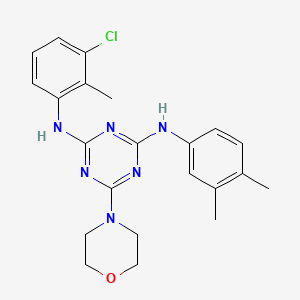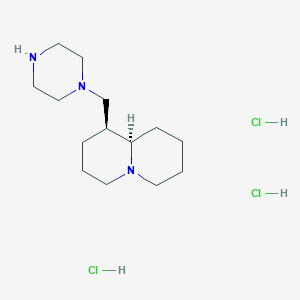![molecular formula C20H21N5O3 B2882338 6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876669-73-7](/img/no-structure.png)
6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and MS. These techniques provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring is a part of many biologically active molecules and is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of its functional groups. These might include properties like boiling point, melting point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Mesoionic Imidazo[1,2-c]-pyrimidine-2,7-diones Synthesis : Analogous compounds to purine-2,8-dione, such as mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, were synthesized from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).
Pharmacological Studies
- Imidazo[2,1-f]purine-2,4-dione Derivatives Synthesis and Evaluation : A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated as potent 5-HT(1A) receptor ligands. Preliminary studies indicated potential anxiolytic-like and antidepressant activities in these compounds (Zagórska et al., 2009).
Structure-Activity Relationships
- Novel Arylpiperazinylalkyl Purine Derivatives : A series of arylpiperazinylalkyl purine derivatives were synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally had higher affinity values than corresponding purine-2,4,8-trione compounds, indicating a spectrum of receptor activities based on structural variations (Zagórska et al., 2015).
Biological Activity Studies
- Antiviral and Antihypertensive Activities of 7,8-Polymethylenepurine Derivatives : The synthesis of 7,8-polymethylenepurine derivatives revealed their potential as precursors for compounds with antiviral and antihypertensive activities (Nilov et al., 1995).
- Receptor Affinity and Inhibitory Potencies : Octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines were evaluated for serotonin and dopamine receptors and phosphodiesterases - PDE4B1 and PDE10A. The structural features responsible for receptor and enzyme activity were identified (Zagórska et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione' involves the condensation of 2-amino-4,7-dimethylpurine-6(1H)-one with 2-ethylbenzaldehyde followed by the reaction of the resulting imine with 2-oxopropylamine. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4,7-dimethylpurine-6(1H)-one", "2-ethylbenzaldehyde", "2-oxopropylamine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,7-dimethylpurine-6(1H)-one with 2-ethylbenzaldehyde in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reaction of the imine intermediate with 2-oxopropylamine to form the corresponding imine.", "Step 3: Cyclization of the imine intermediate to form the final product, 6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione." ] } | |
Número CAS |
876669-73-7 |
Fórmula molecular |
C20H21N5O3 |
Peso molecular |
379.42 |
Nombre IUPAC |
6-(2-ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H21N5O3/c1-5-14-8-6-7-9-15(14)25-12(2)10-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)11-13(3)26/h6-10H,5,11H2,1-4H3 |
Clave InChI |
STVYVDHKFUAVAQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)



![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2882263.png)

![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)

![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)
![1,3-dimethyl-6-{4-[(4-methylphenyl)acetyl]-1,4-diazepan-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882273.png)

![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)

